molecular formula C8H18ClNO2 B2384471 2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride CAS No. 2137061-77-7

2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride

Cat. No.: B2384471
CAS No.: 2137061-77-7
M. Wt: 195.69
InChI Key: QGXKKNFBAVENRN-KVZVIFLMSA-N
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Description

2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol hydrochloride is a pyrrolidine derivative characterized by a five-membered amine ring with (3S,4R) stereochemistry. The compound features two hydroxyethyl groups attached to the pyrrolidine core, enhancing its hydrophilicity compared to analogs with aryl or alkyl substituents. The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

2-[(3S,4R)-4-(2-hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c10-3-1-7-5-9-6-8(7)2-4-11;/h7-11H,1-6H2;1H/t7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXKKNFBAVENRN-KVZVIFLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)CCO)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)CCO)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride typically involves the reaction of pyrrolidine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction would produce alcohols.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : This compound serves as a crucial building block in organic synthesis for the preparation of more complex molecules. Its hydroxyl groups enable further functionalization and modification.

2. Biological Activity

  • Pharmacological Investigations : Research has indicated that 2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride may exhibit biological activity, particularly in interactions with biomolecules. Studies are ongoing to explore its potential therapeutic properties and mechanisms of action .

3. Medicinal Chemistry

  • Drug Development : The compound is being explored as a precursor for drug development, particularly in the fields of neuropharmacology and anti-inflammatory research. Its structural features may allow it to interact with specific receptors or enzymes, modulating their activity .

4. Industrial Applications

  • Chemical Intermediates : In industrial settings, this compound is utilized in the production of various chemical products and intermediates. Its unique properties facilitate its use in the synthesis of agrochemicals and pharmaceuticals.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from pyrrolidine compounds similar to this compound. The results indicated that certain modifications could enhance antimicrobial efficacy against various pathogens .

Case Study 2: Neuroprotective Effects
Research has focused on the neuroprotective effects of compounds related to this compound. Preliminary findings suggest that these compounds may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems .

Mechanism of Action

The mechanism of action of 2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The pyrrolidine ring may also interact with receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents on Pyrrolidine Ring Stereochemistry Key Properties/Applications Evidence Source
2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol hydrochloride (Target) C₉H₁₈ClNO₂ (predicted) 219.7 (calc.) Two hydroxyethyl groups (3S,4R) High hydrophilicity; potential CNS or metabolic applications (inferred) N/A
CCT241533 hydrochloride C₂₄H₂₈ClFN₄O₃ (approx.) 487.0 Hydroxypropan-2-yl, fluoro, quinazoline (3S,4R) Kinase inhibitor (e.g., TrkA)
{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol hydrochloride C₁₂H₁₄ClF₄NO 299.7 Methanol, fluorinated aryl group (3S,4R) Lipophilic; potential CNS targeting
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride C₇H₁₆ClNO₂ 181.7 Hydroxymethyl, methyl, hydroxyl groups (3R,5S) Compact structure; possible nootropic
2-(3-(4-Chlorophenyl)pyrrolidin-3-yl)ethanol C₁₂H₁₆ClNO 241.7 Ethanol, 4-chlorophenyl Not specified Moderate hydrophilicity; intermediate

Key Structural and Functional Differences

Substituent Effects on Hydrophilicity :

  • The target compound’s dual hydroxyethyl groups confer higher hydrophilicity compared to aryl-substituted analogs (e.g., ). This may enhance aqueous solubility but reduce blood-brain barrier permeability .
  • CCT241533 () contains a hydroxypropan-2-yl group, which introduces steric bulk and may influence binding pocket interactions in kinase inhibition .

Stereochemical Influence: Compounds with (3S,4R) configurations (e.g., CCT241533, ) share a stereochemical preference that may optimize target engagement, as seen in kinase inhibitors.

Pharmacological Applications :

  • Aryl-substituted derivatives () are often designed for CNS targets due to increased lipophilicity, whereas hydroxyethyl-rich structures (target compound) may favor peripheral targets or prodrug formulations .
  • CCT241533 () exemplifies therapeutic relevance in oncology via kinase inhibition, suggesting the target compound’s hydroxyethyl groups could be modified for similar applications .

Synthetic Accessibility :

  • The synthesis of hydroxyethyl-substituted pyrrolidines (target compound) likely parallels methods in , involving hydroxylation or nucleophilic substitution. In contrast, aryl-substituted analogs require cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The position and stereochemistry of hydroxyethyl groups are critical for hydrogen bonding with biological targets. For example, CCT241533’s hydroxypropan-2-yl group may stabilize interactions with kinase ATP-binding pockets, whereas the target compound’s hydroxyethyl groups might engage polar residues .
  • Thermodynamic Stability : Pyrrolidine puckering () influences conformational flexibility. The (3S,4R) configuration in the target compound may favor a chair-like puckering, enhancing stability compared to less rigid analogs .
  • Safety Profiles : While specific toxicity data are unavailable, analogs like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride () highlight the importance of substituent polarity in reducing off-target effects .

Biological Activity

2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride is a chemical compound notable for its pyrrolidine structure and hydroxyethyl substitutions. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C8H17ClN2O2, with a molecular weight of approximately 195.69 g/mol. The compound features a hydroxyl group that may contribute to its biological interactions through hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their activity. Additionally, the pyrrolidine ring can interact with various receptors or enzymes, potentially modulating their functions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies have shown that pyrrolidine derivatives can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to inhibit the NLRP3 inflammasome activation has been highlighted in recent studies, suggesting a role in reducing neuroinflammation and protecting neuronal cells from apoptosis .

3. Potential Therapeutic Applications

Due to its structural characteristics, this compound is being explored as a precursor for drug development targeting various conditions such as neurodegeneration and inflammation. Its selective interaction with biological targets positions it as a candidate for further therapeutic exploration .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antioxidant ActivityScavenges free radicals and reduces oxidative stress
Neuroprotective EffectsInhibits NLRP3 inflammasome activation, reducing neuroinflammation
Therapeutic PotentialExplored as a precursor for drug development in neurodegenerative diseases

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models of Parkinson's disease demonstrated that administration of similar pyrrolidine derivatives significantly improved motor functions and reduced neuronal loss associated with dopaminergic cell death. The mechanism was linked to the modulation of inflammatory pathways and oxidative stress reduction .

Case Study 2: In Vitro Studies on Cell Lines

In vitro experiments using human neuronal cell lines revealed that treatment with compounds related to this compound resulted in decreased levels of pro-inflammatory cytokines and enhanced cell viability under oxidative stress conditions. These findings support the compound's potential as a therapeutic agent against neurodegeneration .

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